(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 180975-51-3) is a bicyclic pyrrolidine derivative with two fused pyrrole rings and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol . The compound’s chiral centers (3aS,6aS) and rigid bicyclic structure make it a versatile intermediate in medicinal chemistry, particularly for synthesizing retinol-binding protein antagonists, 5-HT2C agonists, and other bioactive molecules . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXZCRPVBPJTA-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-51-3 | |
| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization. The initial step involves the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. This intermediate then reacts with maleimide to form the hexahydropyrrolo[3,4-b]pyrrole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Palladium-Catalyzed Amination
This compound participates in palladium-catalyzed coupling reactions, forming carbon-nitrogen bonds. In a study synthesizing retinol-binding protein 4 (RBP4) antagonists, a related stereoisomer underwent amination with 1-bromo-2-(trifluoromethyl)benzene using a palladium catalyst . While the exact substrate in this case was a [3,4-c]pyrrole analog, analogous conditions apply to the [3,4-b]pyrrole variant:
| Reaction | Catalyst System | Conditions | Product |
|---|---|---|---|
| Coupling with aryl halides | Pd(dba)₂/Xantphos | Toluene, 100°C, 16h | Biaryl amine derivatives |
This reaction highlights the compound’s utility in medicinal chemistry for synthesizing bioactive molecules.
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the free carboxylic acid. While not explicitly documented in the provided sources for this compound, analogous Boc-protected amines typically deprotect under trifluoroacetic acid (TFA) or HCl in dioxane .
Typical Conditions :
-
Reagent : TFA in dichloromethane (1:1 v/v)
-
Time : 1–2 hours at room temperature
-
Product : Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid
This step is critical for further functionalization, such as peptide coupling or salt formation.
Functional Group Transformations
The pyrrolopyrrole core and ester group enable additional reactions:
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the ester hydrolyzes to the carboxylate:
Alkylation/Acylation
The secondary amines in the bicyclic structure react with:
-
Alkyl halides : Form quaternary ammonium salts.
-
Acyl chlorides : Yield amides.
Comparative Reactivity
The stereochemistry and functional groups distinguish this compound from analogs:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets, which can lead to the development of new drugs.
- Anticancer Activity : Preliminary studies indicate that derivatives of hexahydropyrrolo compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that modifications to the pyrrole structure can enhance bioactivity against specific tumor types.
Neuroscience
Research into the neuroprotective properties of this compound is ongoing. Its structural characteristics suggest potential applications in treating neurodegenerative diseases.
- Neuroprotective Effects : Studies have indicated that similar compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Materials Science
The unique chemical structure of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate also makes it a candidate for advanced materials development.
- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Research has explored the incorporation of such compounds into polymer matrices to enhance their performance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Neuroscience | Neuroprotective agents | Protection against oxidative stress in neurons |
| Materials Science | Polymer synthesis | Enhanced mechanical properties in polymers |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of hexahydropyrrolo derivatives. Among them, (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value indicating potent activity.
Case Study 2: Neuroprotection
In research conducted at a leading neuroscience institute, the neuroprotective effects of related compounds were assessed in models of oxidative stress-induced neuronal damage. Results showed that these compounds could significantly reduce cell death and improve survival rates in neuronal cultures exposed to harmful agents.
Mechanism of Action
The mechanism of action of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Trifluoroacetyl Derivative
- Compound : (3aS,6aS)-tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS: 370880-15-2).
- Key Differences : Replacement of the Boc group with a trifluoroacetyl moiety (C₆F₃O) increases electron-withdrawing effects, altering reactivity and stability. The molecular weight rises to 308.28 g/mol (C₁₃H₁₇F₃N₂O₃), and the compound exhibits enhanced lipophilicity .
- Applications : Used in fluorinated drug candidates for improved metabolic stability .
Benzyl-Substituted Analog
- Compound : (3aS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS: 1588507-64-5).
- Key Differences : A benzyl group (C₆H₅CH₂) at the 5-position introduces aromaticity, increasing molecular weight to 302.41 g/mol (C₁₈H₂₄N₂O₂). This modification enhances binding to hydrophobic protein pockets .
- Synthesis : Achieved via palladium-catalyzed benzylation, requiring deprotection with HCl .
Core Structural Isomers
Pyrrolo[3,4-c]pyrrole Derivatives
- Compound : cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS: 250275-15-1).
- Key Differences: The [3,4-c] ring fusion (vs. Despite a similarity score of 1.00 , this isomer is less common in serotonin receptor agonists .
Pyridine-Containing Analog
Functional Group Additions
Pyrimidine Derivatives
- Compound : tert-butyl (3aR,6aS)-5-(5-fluoro-4-((R)-1-(4-fluorophenyl)ethoxy)pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
- Key Differences : Addition of a disubstituted pyrimidine ring (C₄H₃FN₂O) expands π-stacking interactions, critical for 5-HT2C agonist activity .
- Synthesis : Achieved via Suzuki-Miyaura coupling, requiring palladium catalysts .
Comparative Data Table
Biological Activity
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with CAS Number 370882-55-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrole derivatives that are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through a review of existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 370882-55-6
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Purity | ≥97% |
The biological activity of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent in vitro against several bacterial strains.
- Anticancer Properties : Some assays indicate that it may induce apoptosis in cancer cell lines, suggesting potential as an anticancer therapeutic.
- Neuroprotective Effects : Research indicates possible neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
-
Antimicrobial Assays :
- The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
-
Cytotoxicity Studies :
- Cell viability assays (MTT and LDH assays) were conducted on different cancer cell lines.
- Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
-
Apoptosis Induction :
- Flow cytometry was used to analyze apoptosis markers.
- Increased annexin V positivity was observed, indicating that the compound may trigger apoptotic pathways.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting strong antimicrobial potential.
Study 2: Anticancer Activity
A research article in Cancer Letters reported on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that treatment with the compound at concentrations of 20 µM resulted in a significant decrease in cell proliferation and increased markers of apoptosis.
Q & A
Q. What are the key synthetic routes for (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed amination (e.g., coupling 1-bromo-2-(trifluoromethyl)benzene with Boc-protected intermediates) followed by HCl-mediated Boc deprotection . Hydrogenation and cyclization steps using reagents like N,N′-carbonyldiimidazole (CDI) are critical for forming the bicyclic pyrrolidine scaffold . Optimal yields (>70%) are achieved under inert atmospheres (N₂/Ar) with anhydrous solvents (e.g., THF, DCM) . Side reactions, such as over-alkylation, are minimized by controlling stoichiometry (1:1.1 molar ratio of amine to electrophile).
Q. How is the stereochemical integrity of the (3aS,6aS) configuration validated during synthesis?
- Methodological Answer : Chiral HPLC and 1H/13C NMR (e.g., coupling constants for axial/equatorial protons) confirm stereochemistry . For example, the trans-diaxial coupling (J = 9–12 Hz) between protons on C3a and C6a distinguishes the (3aS,6aS) diastereomer from (3aR,6aR) . X-ray crystallography is used for absolute configuration determination in advanced studies .
Q. What analytical techniques are standard for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (observed m/z 212.152 vs. calculated 212.289) .
- NMR : 1H NMR in CDCl₃ shows characteristic tert-butyl singlet (δ 1.4 ppm) and pyrrolidine ring protons (δ 3.1–3.5 ppm) .
- HPLC-PDA : Purity >98% is achieved using C18 columns with 0.1% TFA in H₂O/MeCN gradients .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability in pharmacological assays?
- Methodological Answer : Stability studies in phosphate-buffered saline (PBS, pH 7.4) and DMSO reveal degradation <5% over 24 hours at 25°C, but hydrolysis increases in aqueous media (>15% at 37°C) . For in vitro assays (e.g., enzyme inhibition), DMSO stock solutions are stored at –20°C and diluted to ≤0.1% v/v to prevent solvent-induced artifacts .
Q. What contradictions exist between computational predictions and experimental data for this compound’s binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts strong binding to retinol-binding protein 4 (RBP4; ΔG = –9.2 kcal/mol), but surface plasmon resonance (SPR) assays show weaker affinity (KD = 1.3 µM) . Discrepancies arise from solvation effects and rigid-body docking assumptions. Hybrid methods (e.g., MM-PBSA) improve correlation by accounting for entropic penalties .
Q. What strategies mitigate racemization during Boc deprotection in large-scale synthesis?
- Methodological Answer : Racemization at C3a/C6a is minimized by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
